Benzyldimethyldecylammonium chloride

Catalog No.
S661237
CAS No.
63449-41-2
M.F
C19H34ClN
M. Wt
311.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldimethyldecylammonium chloride

CAS Number

63449-41-2

Product Name

Benzyldimethyldecylammonium chloride

IUPAC Name

benzyl-decyl-dimethylazanium;chloride

Molecular Formula

C19H34ClN

Molecular Weight

311.9 g/mol

InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1

InChI Key

TTZLKXKJIMOHHG-UHFFFAOYSA-M

SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

Soluble (>=10 mg/ml at 63° F) (NTP, 1992)
Solubility in water at 20 °C: good

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
  • BDDAC is a synthetic compound not found naturally.
  • It belongs to a class of compounds called quaternary ammonium compounds (QACs) known for their antimicrobial properties [].
  • Due to its antimicrobial properties, BDDAC has applications in various fields including disinfectants, fabric softeners, and industrial processes [].

Molecular Structure Analysis

The BDDAC molecule consists of several key features:

  • A central nitrogen atom with a positive charge (N+).
  • Four attached carbon chains:
    • A benzyl group (C6H5CH2-) - one benzene ring connected to a methylene bridge (CH2) [].
    • Two methyl groups (CH3-) [].
    • A decyl chain (C10H21-) containing ten carbon atoms [].
  • A chloride ion (Cl-) balances the positive charge on the nitrogen [].

This structure with a long hydrophobic chain and a positively charged head group makes BDDAC a cationic surfactant [].


Chemical Reactions Analysis

Specific reactions for BDDAC synthesis are not readily available in scientific literature. However, the synthesis of QACs generally involves quaternization reactions where a tertiary amine reacts with an alkyl halide (e.g., decyl chloride) [].

BDDAC can undergo decomposition reactions. Under high temperatures, it can break down into smaller molecules, releasing volatile organic compounds [].


Physical And Chemical Properties Analysis

  • Melting point: 50-60 °C [].
  • Appearance: White powder [].
  • Solubility: Soluble in water and various organic solvents [].
  • Stability: Relatively stable under normal conditions [].

The primary mechanism of action of BDDAC is its interaction with microbial membranes. The positively charged head group of BDDAC disrupts the negatively charged phospholipid bilayer of the membrane, leading to leakage of cellular contents and cell death [].

BDDAC is a corrosive substance and can cause irritation or damage to eyes, skin, and respiratory tract upon contact or inhalation [].

  • Acute toxicity: Studies suggest moderate to high acute toxicity upon ingestion or dermal exposure.
  • Chronic toxicity: Long-term effects are not well documented, but potential for skin sensitization exists.

Antibacterial and Antimicrobial Properties:

BDDAC exhibits antibacterial and antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. This property makes it a valuable research tool for studying microbial growth, inhibition, and mechanisms of action of antimicrobial agents. Studies have demonstrated its effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [Source: National Toxicology Program (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.]

Cationic Surfactant Properties:

BDDAC possesses cationic surfactant properties, meaning it carries a positive charge and can interact with negatively charged surfaces. This property makes it useful in various research applications, such as:

  • Cell Membrane Studies: BDDAC can be used to study the structure and function of cell membranes by disrupting their integrity and allowing researchers to investigate the permeability and transport processes within cells. [Source: PubChem, National Library of Medicine. ]
  • Protein and Nucleic Acid Interactions: BDDAC can interact with negatively charged biomolecules like proteins and nucleic acids. This allows researchers to study protein-protein interactions, protein-nucleic acid interactions, and protein purification techniques. [Source: Sigma-Aldrich. ]

Other Research Applications:

BDDAC also finds use in other research areas, including:

  • Antiviral Studies: Research is ongoing to explore the potential of BDDAC as an antiviral agent against various viruses. [Source: PubChem, National Library of Medicine. ]
  • Nanoparticle Synthesis: BDDAC can be used as a stabilizing agent in the synthesis of nanoparticles, helping to control their size and distribution. [Source: Research publications on the use of BDDAC in nanoparticle synthesis]

Physical Description

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992)
HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Melting Point

29-34 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

965-32-2
63449-41-2

General Manufacturing Information

Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides: ACTIVE
Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1): INACTIVE

Dates

Modify: 2023-08-15

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